molecular formula C9H8F2O3S B2412339 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate CAS No. 185739-14-4

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate

Cat. No. B2412339
CAS RN: 185739-14-4
M. Wt: 234.22
InChI Key: ZQLLPWMNXQYESO-UHFFFAOYSA-N
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Description

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is a chemical compound with the CAS Number: 185739-14-4 . It has a molecular weight of 234.22 and its linear formula is C9H8F2O3S .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is represented by the linear formula C9H8F2O3S .


Physical And Chemical Properties Analysis

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate is a liquid at room temperature . It has a predicted density of 1.340±0.06 g/cm3 . The boiling point is predicted to be 267.2±40.0 °C .

Scientific Research Applications

Nonlinear Optical Properties

  • Nonlinear Optical Single Crystals : Chalcone derivatives, closely related to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, have been studied for their potential in nonlinear optical (NLO) applications. A study demonstrated that certain derivatives exhibit second harmonic generation (SHG) efficiency 2.2 times that of KDP crystal, highlighting their utility in NLO applications (Parol et al., 2020).

Organic Synthesis and Chemical Modification

  • Julia-Kocienski Olefination : Research on compounds structurally related to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate has led to advancements in Julia-Kocienski olefination, an important reaction in organic chemistry. This has implications for synthesizing complex organic compounds with potential applications in various fields (Alonso et al., 2005).

Environmental Applications

  • Degradability in Environmental Agents : A study on sodium p-perfluorous nonenoxybenzene sulfonate, a compound with similarities to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, highlighted its potential degradability and treatability in environmental applications. This could inform the design of more environmentally friendly alternatives in this chemical class (Bao et al., 2017).

Proton Exchange Membranes

  • Proton Exchange Membranes : Compounds related to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate have been researched for their role in creating highly conducting and stable proton exchange membranes. This is crucial for applications in fuel cells and other energy-related fields (Kim et al., 2020).

Biological and Medical Research

  • Biological Activities and Molecular Docking : Several studies have explored the biological activities and potential medical applications of derivatives of 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate. This includes examining their antimicrobial properties and potential as inhibitors in various biological processes (Murugavel et al., 2016).

Environmental Remediation

  • Groundwater Remediation : Research into fluorotelomer sulfonates, structurally related to 2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate, has shown potential for use in in-situ groundwater remediation. This opens pathways for environmental cleanup and pollution control applications (Park et al., 2016).

Safety And Hazards

This compound is classified as dangerous with the signal word "Danger" . The hazard statements include H302-H315-H318-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P330-P332+P313-P362-P403+P233-P405-P501, which provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

2,2-difluoroethenyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLLPWMNXQYESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoroethenyl 4-methylbenzene-1-sulfonate

CAS RN

185739-14-4
Record name 2,2-difluoroethenyl 4-methylbenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add n-butyllithium (1.6 M in hexanes, 4.9 mL, 7.8 mmol) dropwise over 5 min to a solution of 2,2,2-trifluoroethyl-p-toluene sulfonate (1.0 g, 3.9 mmol) in THF (20 mL) at −78° C. Stir for 30 min, add acetic acid (225 μL, 3.9 mmol) and stir for 30 min. Warm to room temperature, add ethyl acetate and extract with saturated aqueous ammonium chloride, and saturated aqueous sodium bicarbonate. Dry (magnesium sulfate), concentrate and purify (silica gel chromatography, eluting with 0:100 to 15:85 ethyl acetate:hexanes) to give the title compound as an oil (430 mg, 47%).
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

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